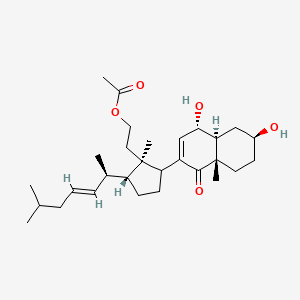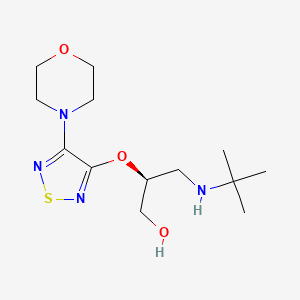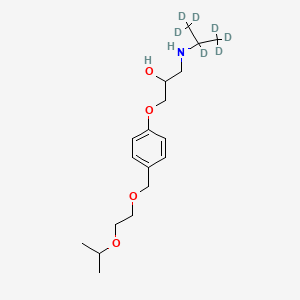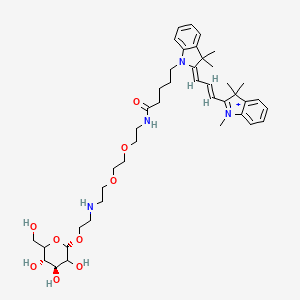
N-乙酰草甘膦-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Determination of Glyphosate and its Metabolites in Soybean Extracts
“N-Acetyl Glyphosate-d3” is used in the determination of glyphosate, glufosinate, and their relevant metabolites in soybean extracts . This method is suitable for monitoring compliance with Maximum Residue Limits (MRLs) or tolerances .
Use in Genetically Modified (GM) Crops
In GM crops, a deactivation pathway converts glyphosate to the N-acetyl glyphosate and N-acetyl AMPA metabolites . Omitting these from risk assessments could potentially lead to an underestimate of the frequency .
Direct Analysis in Food
A direct method with LC/MS/MS using triple quadrupole technology was developed to provide the sensitivity and selectivity needed for low ppb detection of glyphosate and its metabolites AMPA, HEPA, and MPPA, along with glufosinate and its metabolite N-acetyl glufosinate in food .
Monitoring Compliance with US Tolerance Levels
The US tolerance of 30 mg/kg for glyphosate in soybean is determined by measuring glyphosate and its metabolite N-acetyl-glyphosate . This is calculated as the stoichiometric equivalent of glyphosate .
Analysis of Polar Anionic Pesticides
“N-Acetyl Glyphosate-d3” is used in the analysis of polar anionic pesticides . This helps in enhanced monitoring and analysis of these pesticides .
Use in Ion Exchange LC/MS/MS
“N-Acetyl Glyphosate-d3” is used in ion exchange LC/MS/MS for the analysis of glyphosate, its major metabolite, plus six other metabolites and polar pesticides . This method provides the sensitivity needed for low ppb level for food and even lower levels for environmental water analysis .
作用机制
Target of Action
N-Acetyl Glyphosate-d3, like its parent compound Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
N-Acetyl Glyphosate-d3 inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition leads to a deficiency in the production of essential aromatic amino acids, which are vital for protein synthesis and plant growth . The fast herbicidal action of Glyphosate is triggered by reactive oxygen species (ROS), and this action is light-dependent .
Biochemical Pathways
The disruption of the shikimate pathway affects downstream processes, including the synthesis of proteins, phenylpropanoids, and other aromatic compounds . The inhibition of EPSPS leads to an accumulation of shikimate and depletion of chorismate, the precursor of aromatic amino acids . This disruption can also lead to an increase in the production of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate .
Pharmacokinetics
It is known that glyphosate and its metabolites are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted . N-Acetyl Glyphosate-d3 is expected to have similar properties.
Result of Action
The inhibition of the shikimate pathway by N-Acetyl Glyphosate-d3 leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant. In genetically modified plants, the metabolic patterns for Glyphosate are driven by the modifications introduced into the genome of the plant, resulting in additional significant metabolites .
Action Environment
The action, efficacy, and stability of N-Acetyl Glyphosate-d3 can be influenced by various environmental factors. It is known that Glyphosate’s action is light-dependent , suggesting that sunlight may play a role in the efficacy of N-Acetyl Glyphosate-d3 as well.
属性
IUPAC Name |
2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746940 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346604-36-1 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)

